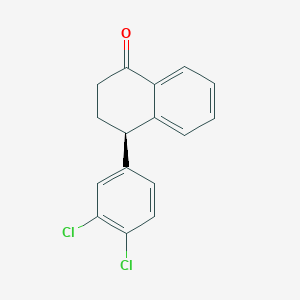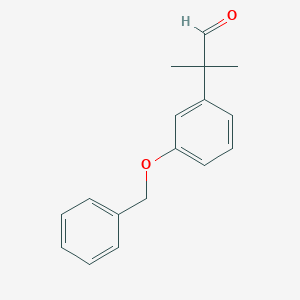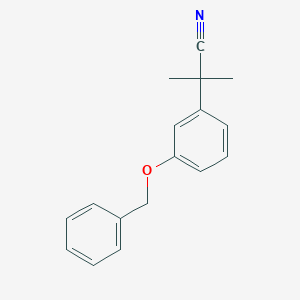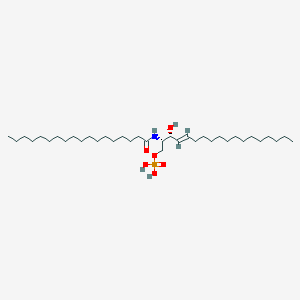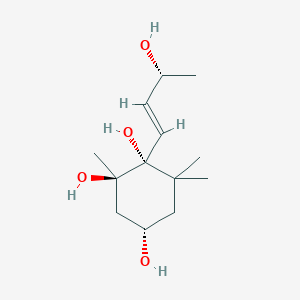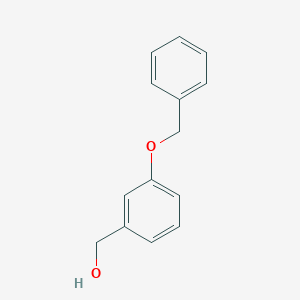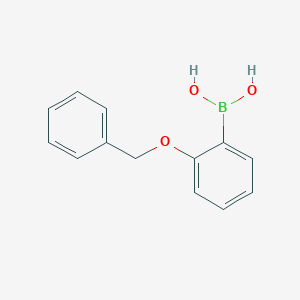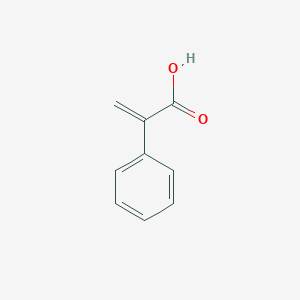
2-Phenylacrylic acid
概要
説明
2-Phenylacrylic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
2-Phenylacrylic acid can be used as a cross-linking agent in the synthesis of polycarboxylic acids . It has been shown to protonate tiglic acid, which is an important component in the formation of polycarboxylic acids .
Molecular Structure Analysis
The empirical formula of 2-Phenylacrylic acid is C9H8O2 . Its molecular weight is 148.16 . The SMILES string representation is OC(C(C1=CC=CC=C1)=C)=O .
Chemical Reactions Analysis
2-Phenylacrylic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Physical And Chemical Properties Analysis
The empirical formula of 2-Phenylacrylic acid is C9H8O2 . Its molecular weight is 148.16 .
科学的研究の応用
1. Organic Chemistry 2-Phenylacrylic acid (2-PA) is a carboxylic acid compound with a significant role in organic chemistry . It exists as a colorless solid that exhibits solubility in organic solvents while remaining insoluble in water . The versatility of 2-PA lies in its capacity as a fundamental building block for synthesizing a diverse range of compounds, polymers, and various organic substances .
2. Polymer Synthesis Within scientific research, 2-Phenylacrylic acid has found extensive application in polymer synthesis . It serves as a catalyst in polymerization reactions .
3. Creation of Organic Compounds 2-Phenylacrylic acid has played a pivotal role in the creation of multiple organic compounds like amino acids, peptides, and nucleosides .
4. Reagent for Organic Synthesis 2-Phenylacrylic acid has served as a reagent for organic synthesis .
5. Ligand in Coordination Chemistry 2-Phenylacrylic acid acts as a ligand in coordination chemistry .
6. Ester Formation Its most prevalent reaction involves ester formation when the acid reacts with an alcohol . Notably, this reaction is reversible, allowing the ester to undergo hydrolysis and revert back to the acid form .
7. Reduction of Double Bonds 2-Phenylacrylic acid can be used in the reduction of double bonds of α,β-unsaturated carboxylic acids and esters . This process typically requires activation by a second electron-withdrawing moiety, such as a halide or second carboxylate group .
8. Aldol Condensations 2-Phenylacrylic acid can participate in aldol condensation reactions . Aldol condensation is a key reaction in organic chemistry, involving the combination of two carbonyl compounds to form a new β-hydroxy carbonyl compound .
9. Michael Additions Michael addition is another reaction that 2-Phenylacrylic acid can participate in . This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound .
10. Diels-Alder Reactions 2-Phenylacrylic acid can also engage in Diels-Alder reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
11. Formation of Amides 2-Phenylacrylic acid can react with amines to form amides . This reaction is particularly important in the synthesis of proteins .
12. Synthesis of Pharmaceuticals 2-Phenylacrylic acid is used in the synthesis of pharmaceuticals . It can serve as a precursor for the synthesis of various drugs .
13. Synthesis of Dyes 2-Phenylacrylic acid can be used in the synthesis of dyes . It can react with other compounds to form complex structures that absorb specific wavelengths of light .
14. Synthesis of Perfumes 2-Phenylacrylic acid is used in the synthesis of perfumes . It can contribute to the creation of aromatic compounds .
15. Synthesis of Resins 2-Phenylacrylic acid can be used in the synthesis of resins . It can react with other compounds to form polymers that have specific properties .
16. Synthesis of Plasticizers 2-Phenylacrylic acid can be used in the synthesis of plasticizers . These are substances added to plastics to increase their flexibility, transparency, durability, and longevity .
17. Synthesis of Coatings 2-Phenylacrylic acid can be used in the synthesis of coatings . It can react with other compounds to form a protective layer on the surface of various materials .
Safety And Hazards
将来の方向性
2-Phenylacrylic acid is provided to early discovery researchers as part of a collection of unique chemicals . It has been shown to protonate tiglic acid, which is an important component in the formation of polycarboxylic acids . This suggests potential future directions in the synthesis of hydroxylated molecules .
特性
IUPAC Name |
2-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJWQSDZCGSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075418 | |
| Record name | Benzeneacetic acid, .alpha.-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylacrylic acid | |
CAS RN |
492-38-6 | |
| Record name | α-Phenylacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW16UA35S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

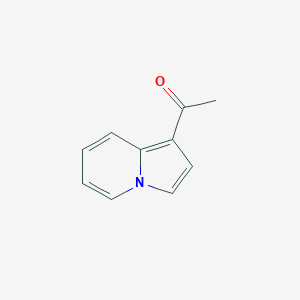
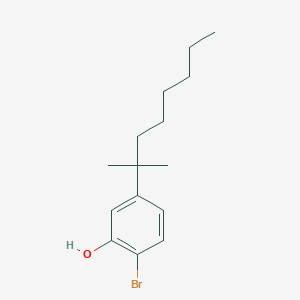
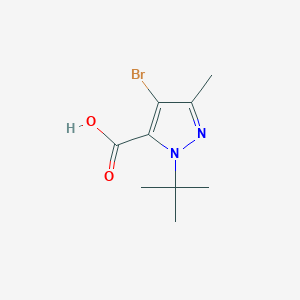
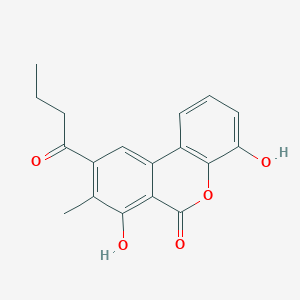
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
